molecular formula C6H7N3 B12935014 4-Ethynyl-1-methyl-1H-pyrazol-5-amine

4-Ethynyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B12935014
M. Wt: 121.14 g/mol
InChI Key: WBZVQSWDQKBJHH-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-nitropyrazole with ethynylmagnesium bromide, followed by reduction of the nitro group to an amine . Another approach involves the cyclization of 1-methyl-3-ethynylpyrazole with hydrazine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both ethynyl and amine groups, which confer distinct reactivity and potential for diverse applications. The ethynyl group enhances its ability to participate in cycloaddition reactions, while the amine group allows for further functionalization .

Biological Activity

4-Ethynyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethynyl group at the 4-position and a methyl group at the 1-position. Its molecular formula is C6H7N3C_6H_7N_3, and it is characterized by the following structural attributes:

  • Ethynyl Group : Enhances reactivity and allows for π-π interactions.
  • Methyl Group : Provides steric hindrance that can influence binding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's ethynyl substituent facilitates significant interactions through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.
  • π-π Interactions : The ethynyl group participates in π-stacking interactions, which can stabilize the compound's binding to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth.

Anticancer Activity

The compound has also shown potential as an anticancer agent. Studies have indicated that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of pyrazole compounds have demonstrated significant cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. These compounds were found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific derivatives have shown selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of compounds similar to this compound:

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported anti-inflammatory activity with minimal degenerative changes in histopathological evaluations .
Abdellatif et al. (2022)Synthesized pyrazole derivatives with significant COX inhibition, demonstrating effective anti-inflammatory profiles in vivo .
Poletto et al. (2022)Investigated synthetic strategies leading to improved bioactivity and selectivity in pyrazole derivatives .

Applications in Drug Design

Given its diverse biological activities, this compound is being explored as a pharmacophore in drug design. Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting specific diseases, particularly those involving inflammation and cancer.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

4-ethynyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C6H7N3/c1-3-5-4-8-9(2)6(5)7/h1,4H,7H2,2H3

InChI Key

WBZVQSWDQKBJHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#C)N

Origin of Product

United States

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